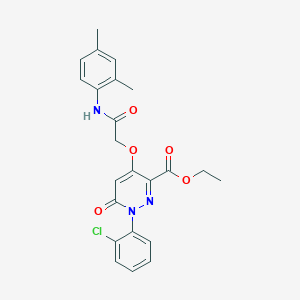

Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with a 2-chlorophenyl group at position 1, a 2-((2,4-dimethylphenyl)amino)-2-oxoethoxy chain at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-8-6-5-7-16(18)24)32-13-20(28)25-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRUISRMNSHAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for its versatile biological activities. The presence of various functional groups such as the chlorophenyl and dimethylphenyl moieties contributes to its chemical reactivity and potential biological interactions.

Chemical Formula

- Molecular Formula : CHClNO

- Molecular Weight : 389.83 g/mol

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with dihydropyridazine structures have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.

- Antimicrobial Properties : The presence of halogen substituents (like chlorine) in aromatic systems often enhances antimicrobial activity against various pathogens.

- Enzyme Inhibition : Some derivatives can act as inhibitors of key metabolic enzymes, potentially leading to therapeutic effects in conditions like diabetes or obesity.

Case Studies and Research Findings

- Anticancer Studies : A study on structurally related compounds showed that derivatives with similar scaffolds exhibited IC values in the micromolar range against various cancer cell lines, including breast and colon cancer cells. For instance, compounds from the dihydropyridazine class demonstrated significant cytotoxicity against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines with IC values ranging from 6.2 μM to 43.4 μM .

- Antimicrobial Activity : Another investigation highlighted that similar compounds displayed higher antibacterial activity compared to antifungal effects. Compounds with chlorinated phenyl groups showed increased growth inhibition against pathogenic bacteria when compared to standard antibiotics .

- Enzyme Inhibition Studies : Research into enzyme inhibition revealed that certain derivatives could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Biological Activity Table

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

- Position 1 : 2-chlorophenyl group (electron-withdrawing, influencing electronic distribution).

- Position 6 : Oxo group (common in bioactive dihydropyridazines for tautomerism and reactivity).

Comparison Table of Analogues

Critical Analysis of Structural Differences

- Chlorophenyl Position : The target compound’s 2-chlorophenyl group (vs. 3-chlorophenyl in or 3,5-dichlorophenyl in ) may alter steric interactions in biological targets, as ortho-substituted aromatics often hinder rotational freedom .

- Position 4 Substituents: The 2-((2,4-dimethylphenyl)amino)-2-oxoethoxy group in the target compound introduces a bulky, planar amide compared to trifluoromethyl () or chloro () groups. This could enhance π-π stacking or hydrogen-bonding interactions in protein binding pockets.

Pharmacological and Physicochemical Implications

Bioactivity Trends

Solubility and Stability

- The target compound’s ethoxy-amide substituent likely improves aqueous solubility compared to halogen-rich analogues (). However, the 2,4-dimethylphenyl group may reduce solubility due to hydrophobicity.

- Stability under physiological conditions remains unverified, though the oxo group at position 6 suggests susceptibility to redox reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.